Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
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Overview
Description
The compound seems to contain several functional groups including a benzodioxole, a thiadiazole, and a carboxylic acid . Benzodioxole is an organic compound and a benzene derivative containing a methylenedioxy functional group . It’s a colorless liquid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 1,3-Benzodioxole has a molecular weight of 122.123 g·mol−1, a density of 1.064 g cm−3, and a boiling point of 172–173 °C .Scientific Research Applications
Organic Synthesis and Catalysis
This compound could serve as a precursor in the synthesis of benzoxazole derivatives. Benzoxazoles are important heterocycles in organic chemistry, often used as intermediates in the synthesis of more complex molecules. The compound’s structure allows for various functionalization reactions, which can be catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts .
Peptide Synthesis
The benzyl protection group and the thiadiazol moiety suggest that this compound could be used in peptide synthesis. It could act as an acylating agent to introduce amino acids or peptides into larger peptide chains, which is crucial for creating peptide-based drugs and biomolecules .
Corrosion Inhibition
Compounds with similar structures have been tested as corrosion inhibitors. This particular compound could be investigated for its efficacy in protecting metals from corrosion, particularly in harsh environments like those with high salinity or acidity .
Crystal Engineering
The intermolecular forces and aromatic interactions present in the compound’s structure make it a candidate for crystal engineering studies. Understanding these interactions can lead to the design of new crystalline materials with desired properties .
Mechanism of Action
A compound with a similar structure, “2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole”, has been studied .
These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c23-16(25-9-12-4-2-1-3-5-12)10-28-19-22-21-18(29-19)20-17(24)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJZSRAMMWJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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